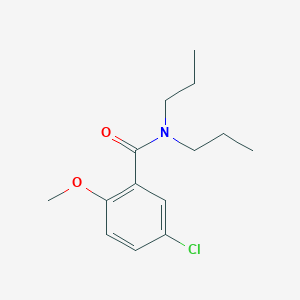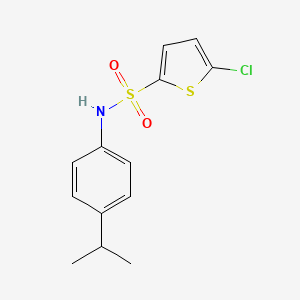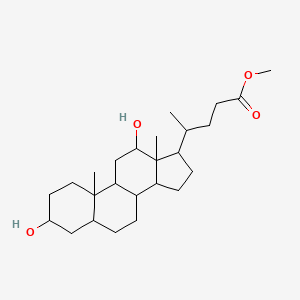
methyl 3,12-dihydroxycholan-24-oate
Übersicht
Beschreibung
Methyl 3,12-dihydroxycholan-24-oate is a bile acid derivative, specifically a methyl ester of 3,12-dihydroxycholan-24-oic acid. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is derived from animal bile and has been studied for its various biological activities, including its potential antimalarial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of methyl 3,12-dihydroxycholan-24-oate typically involves the extraction of bile acids from animal sources, followed by esterification. The extraction is achieved using solvent extraction methods, where bile is mixed with chloroform and methanol, acidified, and then extracted . The crude extract is purified using column chromatography and thin-layer chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The bile is collected from animal sources, and the extraction is performed using large volumes of solvents. The purification steps are scaled up to accommodate industrial quantities, ensuring the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3,12-dihydroxycholan-24-oate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxyl groups can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 3,12-dihydroxycholan-24-oate has several scientific research applications:
Chemistry: Used as a starting material for synthesizing other bile acid derivatives.
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential antimalarial activity and other therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of methyl 3,12-dihydroxycholan-24-oate involves its interaction with cellular membranes and enzymes. As a bile acid derivative, it can emulsify fats and facilitate their absorption in the intestine. It also interacts with specific receptors and enzymes involved in lipid metabolism, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Deoxycholic acid: Another bile acid with similar emulsifying properties.
Chenodeoxycholic acid: A bile acid with similar biological activities.
Ursodeoxycholic acid: A bile acid used in the treatment of certain liver diseases.
Comparison: Methyl 3,12-dihydroxycholan-24-oate is unique due to its specific hydroxylation pattern and methyl ester group, which influence its solubility and biological activity. Compared to deoxycholic acid and chenodeoxycholic acid, it has distinct chemical properties that make it suitable for specific applications in research and medicine .
Eigenschaften
IUPAC Name |
methyl 4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-22,26-27H,5-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOOEGSSFNTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5847006.png)
![2-({IMINO[(PHENYLSULFONYL)AMINO]METHYL}AMINO)-4,7-DIMETHYLQUINAZOLINE](/img/structure/B5847013.png)
![ethyl 1-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enyl]piperidine-4-carboxylate](/img/structure/B5847021.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5847033.png)
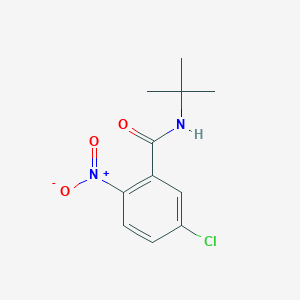
![5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5847045.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5847052.png)
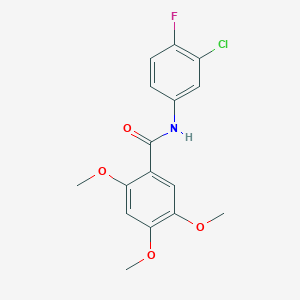
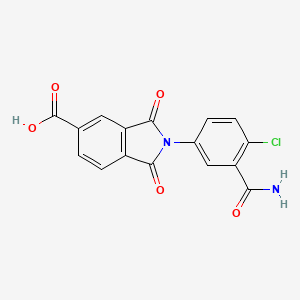

![N-(diphenylmethyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5847093.png)
![4-chloro-N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5847096.png)
